molecular formula C23H27BrN2O2 B1670925 4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide CAS No. 439944-69-1

4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide

Cat. No.: B1670925
CAS No.: 439944-69-1
M. Wt: 443.4 g/mol
InChI Key: WJRPRPJTQCUGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GABAA antagonist, selectively antagonising tonic over phasic GABAergic currents in dentate gyrus granule cells
DPP-4-PIOL is a GABAA antagonist. It acts by selectively antagonising tonic over phasic GABAergic currents in dentate gyrus granule cells.

Properties

IUPAC Name

4-(3,3-diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.BrH/c26-23-21(22(27-25-23)19-13-15-24-16-14-19)12-11-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20,24H,11-16H2,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRPRPJTQCUGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1C2=C(C(=O)NO2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide
Reactant of Route 2
4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide
Reactant of Route 3
4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide
Reactant of Route 4
4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide
Reactant of Route 5
4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide
Reactant of Route 6
4-(3,3-Diphenylpropyl)-5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide

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